3-Amino-4-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Amino-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by the introduction of the amino and nitrile groups. One common method involves the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced onto a suitable aromatic precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
3-Amino-4-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research in drug discovery.
Industry: Used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, while the nitrile group can participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with the amino and trifluoromethyl groups in different positions.
Uniqueness
3-Amino-4-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to similar compounds with trifluoromethyl groups .
Biological Activity
3-Amino-4-(trifluoromethoxy)benzonitrile, a substituted benzonitrile derivative, has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group. This compound is explored for its potential biological activities, which may include antibacterial, antifungal, and antimalarial properties. Understanding its biological activity is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C8H6F3N2O. The structural representation includes an amino group (-NH₂) and a trifluoromethoxy group (-O-CF₃) attached to a benzonitrile core. This arrangement significantly influences its physicochemical properties and biological interactions.
Property | Value |
---|---|
Molecular Weight | 202.14 g/mol |
Melting Point | Not specified |
Solubility | Moderate in organic solvents |
LogP (octanol-water partition coefficient) | Not specified |
Synthesis
The synthesis of this compound typically involves a multi-step process that yields high purity products. The general method includes:
- Bromination : Starting from m-trifluoromethyl fluorobenzene.
- Cyano Group Replacement : Using cuprous cyanide to introduce the nitrile functionality.
- Aminolysis Substitution : Introducing the amino group through a substitution reaction.
This efficient synthesis pathway allows for the production of the compound with yields around 73-75% .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that similar structures can inhibit bacterial growth significantly, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of fluorinated compounds often correlates with their electronic properties. For example, the trifluoromethoxy group can increase lipophilicity and alter binding affinities for various biological targets. SAR studies indicate that compounds with this functional group can exhibit significantly higher potency in inhibiting enzyme activities compared to their non-fluorinated versions .
Case Studies
- Antiparasitic Activity : A study involving analogs of benzonitrile derivatives demonstrated that modifications at the para position (like those present in this compound) led to increased activity against Plasmodium species in vitro, supporting further investigation into its potential as an antimalarial agent .
- Inhibition of Enzymatic Activity : Compounds similar in structure have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Results indicated that fluorinated derivatives showed enhanced inhibition rates compared to non-fluorinated controls .
Properties
IUPAC Name |
3-amino-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQURZRBBZTFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697343 |
Source
|
Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220630-86-3 |
Source
|
Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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